N-(2,4-Dinitrophenyl)-5-methoxytryptamine belongs to the class of tryptamines, which are characterized by the presence of an indole ring structure. It is specifically categorized as a melatonin antagonist due to its ability to inhibit melatonin's physiological effects. This compound is also classified under nitrophenyl derivatives, owing to the presence of the dinitrophenyl moiety.
The synthesis of N-(2,4-dinitrophenyl)-5-methoxytryptamine typically involves several key steps:
The specific parameters for these reactions (e.g., temperatures, times, and concentrations) can vary based on the desired yield and purity of the final product .
N-(2,4-Dinitrophenyl)-5-methoxytryptamine features a complex molecular structure characterized by:
The molecular formula for this compound is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration conducive to its biological function .
N-(2,4-Dinitrophenyl)-5-methoxytryptamine participates in various chemical reactions:
The mechanism of action for N-(2,4-dinitrophenyl)-5-methoxytryptamine primarily revolves around its antagonistic effects on melatonin receptors:
The physical and chemical properties of N-(2,4-dinitrophenyl)-5-methoxytryptamine include:
These properties are crucial for understanding how the compound behaves in biological systems and its potential applications .
N-(2,4-Dinitrophenyl)-5-methoxytryptamine has several notable applications in scientific research:
N-(2,4-Dinitrophenyl)-5-methoxytryptamine, systematically named as N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dinitroaniline, is a synthetic tryptamine derivative characterized by specific structural modifications that confer unique pharmacological properties. Its molecular formula is C₁₇H₁₆N₄O₅, with a CAS Registry Number of 124035-04-7 [3]. Structurally, it consists of a 5-methoxytryptamine backbone (a serotonin analogue featuring a methoxy group at the 5-position of the indole ring) linked via the ethylamine side chain to a 2,4-dinitrophenyl group. This dinitrophenyl moiety is electron-deficient due to the strong electron-withdrawing properties of the nitro (-NO₂) groups at the ortho (2-) and para (4-) positions relative to the point of attachment [6]. This modification differentiates it from endogenous indoleamines like melatonin and serotonin and is critical for its receptor interaction profile.
Table 1: Structural Features of N-(2,4-Dinitrophenyl)-5-Methoxytryptamine
Structural Element | Chemical Group | Role in Pharmacological Activity |
---|---|---|
Indole 5-position | Methoxy (-OCH₃) | Enhances lipid solubility; mimics melatonin structure |
Ethylamine side chain | -CH₂-CH₂-NH- | Anchors to receptor amine recognition site |
Terminal amino substitution | 2,4-Dinitrophenyl group | Provides steric bulk/electron withdrawal for antagonism |
Benzene ring substitutions | Nitro groups at 2- and 4- | Electron withdrawal disrupts agonist conformation |
The compound was first synthesized in the late 1980s via nucleophilic aromatic substitution. This reaction involved the displacement of a halogen (typically chlorine) in 1-chloro-2,4-dinitrobenzene by the primary amine of 5-methoxytryptamine under controlled conditions [6]. Early pharmacological investigations revealed its significance as one of the first rationally designed melatonin receptor antagonists. Initial in vitro studies demonstrated its ability to block melatonin-induced inhibition of dopamine release from rat hypothalamus, suggesting a role in modulating neuroendocrine pathways . Unlike its precursor 5-methoxytryptamine (CAS 608-07-1), which exhibits serotonin receptor activity and weak melatonin-like effects [10], the addition of the bulky, electron-deficient dinitrophenyl group abolished agonist activity and conferred potent antagonistic properties. This structural modification was pivotal in distinguishing receptor binding from that of endogenous melatonin and related tryptamine agonists [3] [7].
N-(2,4-Dinitrophenyl)-5-methoxytryptamine (often abbreviated as ML-23 or DNPT in specialized literature) emerged as a critical pharmacological tool for elucidating melatonin receptor functions due to its ability to selectively antagonize melatonin-mediated responses in vitro and in vivo. Key research applications include:
Table 2: Key Research Findings Using N-(2,4-Dinitrophenyl)-5-Methoxytryptamine
Biological System | Melatonin Effect Antagonized | Key Outcome | Reference |
---|---|---|---|
Female Rat Ovulation | Inhibition of ovulation in continuous light | Complete restoration of ova shed by co-administration | |
Young Male Rat Development | Delayed prostate/seminal vesicle growth; ↓ testosterone | Dose-dependent prevention of testosterone suppression | |
Syrian Hamster Estrous Cycle | Ovarian weight reduction; ↓ estradiol | Reversed ovarian atrophy and estradiol decline | [7] |
Xenopus Melanophores | Pigment aggregation (receptor-mediated) | Concentration-dependent reversal of aggregation | [9] |
Rat Hypothalamus In Vitro | Inhibition of dopamine release | Blockade of melatonin-induced dopamine inhibition |
The compound’s efficacy in blocking multiple physiological responses to melatonin—including delayed sexual maturation in rats, inhibition of ovulation, and disruption of estrous cycles—established it as a versatile tool for probing melatonin’s broad endocrine roles . Notably, when administered alone, it exhibited minimal intrinsic activity on measured parameters (e.g., no acceleration of sexual maturation), supporting its classification as a pure antagonist under the experimental conditions tested [7]. This property made it invaluable for distinguishing receptor-mediated effects of melatonin from nonspecific physiological changes. Despite the subsequent development of more selective antagonists (e.g., luzindole), N-(2,4-Dinitrophenyl)-5-methoxytryptamine remains historically significant for its role in validating melatonin receptors as therapeutic targets and clarifying the physiological scope of melatonin signaling in vertebrates.
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: